2-[(2Z)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide
Description
2-[(2Z)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Properties
Molecular Formula |
C20H29N3O2S |
|---|---|
Molecular Weight |
375.5g/mol |
IUPAC Name |
2-(3-butyl-2-butylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H29N3O2S/c1-4-6-12-21-20-23(13-7-5-2)19(25)17(26-20)14-18(24)22-16-10-8-15(3)9-11-16/h8-11,17H,4-7,12-14H2,1-3H3,(H,22,24) |
InChI Key |
FBDHWBRGKZJNCB-UHFFFAOYSA-N |
SMILES |
CCCCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)C)CCCC |
Canonical SMILES |
CCCCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)C)CCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(2Z)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide typically involves the reaction of thiazolidinone derivatives with appropriate amines and acylating agents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-[(2Z)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to the formation of various substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazolidinone derivatives .
Scientific Research Applications
2-[(2Z)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives with potential biological activities.
Biology: In biological research, this compound is studied for its antimicrobial and anti-inflammatory properties. It has shown potential in inhibiting the growth of certain bacteria and reducing inflammation in experimental models.
Medicine: The compound is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[(2Z)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis. Similarly, its anti-inflammatory effects could be due to the modulation of signaling pathways that regulate inflammation .
Comparison with Similar Compounds
2-[(2Z)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide can be compared with other thiazolidinone derivatives, such as:
- 2-[3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-chlorophenyl)acetamide
- 2-[3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide
These compounds share a similar core structure but differ in the substituents attached to the thiazolidinone ring. The presence of different substituents can significantly impact the biological activity and chemical properties of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
